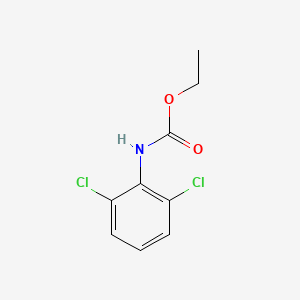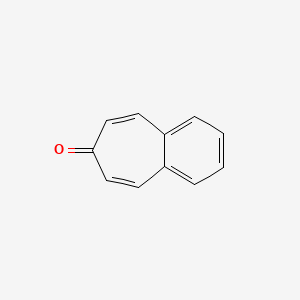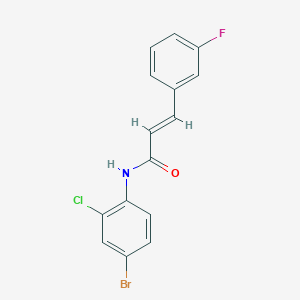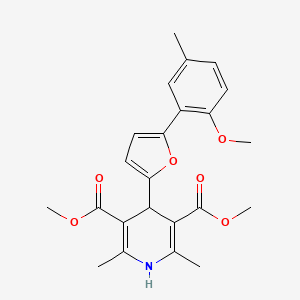
1-(2,3-Dihydroxybenzylidene)semicarbazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dihydroxybenzylidene)semicarbazide est un composé organique de formule moléculaire C8H9N3O3. Il s'agit d'un dérivé de la semicarbazide, caractérisé par la présence d'un groupe benzylidène substitué par deux groupes hydroxyle en positions 2 et 3.
Méthodes De Préparation
La synthèse de la 1-(2,3-Dihydroxybenzylidene)semicarbazide implique généralement la condensation de la 2,3-dihydroxybenzaldéhyde avec le chlorhydrate de semicarbazide en présence d'une base. La réaction est généralement réalisée en milieu aqueux ou alcoolique sous reflux. Le produit est ensuite purifié par recristallisation .
Voie de Synthèse :
- Dissoudre la 2,3-dihydroxybenzaldéhyde dans de l'éthanol.
- Ajouter du chlorhydrate de semicarbazide et quelques gouttes d'acide acétique glacial.
- Chauffer le mélange sous reflux pendant plusieurs heures.
- Refroidir le mélange réactionnel et filtrer le produit précipité.
- Recristalliser le produit à partir de l'éthanol pour obtenir la this compound pure.
Production Industrielle :
Analyse Des Réactions Chimiques
La 1-(2,3-Dihydroxybenzylidene)semicarbazide subit diverses réactions chimiques, notamment :
Oxydation :
- Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation de quinones correspondantes.
Réduction :
- La réduction du composé peut être réalisée en utilisant des agents réducteurs tels que le borohydrure de sodium, conduisant à la formation de l'amine correspondante.
Substitution :
- Les groupes hydroxyle du cycle benzylidène peuvent subir des réactions de substitution avec des halogènes ou d'autres électrophiles dans des conditions appropriées.
Réactifs et Conditions Courants :
- Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.
- Agents réducteurs : Borohydrure de sodium.
- Réactifs de substitution : Halogènes, électrophiles.
Principaux Produits :
- Quinones (à partir de l'oxydation).
- Amines (à partir de la réduction).
- Dérivés benzylidène substitués (à partir de la substitution).
Applications de Recherche Scientifique
La this compound a plusieurs applications de recherche scientifique :
Chimie :
- Utilisé comme intermédiaire dans la synthèse de divers composés organiques.
- Agit comme ligand en chimie de coordination pour la formation de complexes métalliques.
Biologie :
- Enquête sur ses propriétés antimicrobiennes et antioxydantes potentielles.
- Étudié pour son rôle dans l'inhibition enzymatique et l'interaction avec les macromolécules biologiques.
Médecine :
- Exploration de ses applications thérapeutiques potentielles, y compris les activités anti-inflammatoires et anticancéreuses.
- Utilisé dans le développement de nouveaux produits pharmaceutiques et systèmes d'administration de médicaments.
Industrie :
- Utilisé dans la synthèse de colorants et de pigments.
- Employé dans la production de polymères et de matériaux avancés .
Mécanisme d'Action
Le mécanisme d'action de la this compound implique son interaction avec diverses cibles moléculaires et voies :
Cibles Moléculaires :
- Enzymes : Le composé peut inhiber des enzymes spécifiques en se liant à leurs sites actifs.
- Récepteurs : Il peut interagir avec les récepteurs cellulaires, modulant leur activité.
Voies Impliquées :
- Voie du stress oxydatif : Les propriétés antioxydantes du composé aident à réduire le stress oxydatif en éliminant les radicaux libres.
- Voie inflammatoire : Il peut moduler les réponses inflammatoires en inhibant les médiateurs pro-inflammatoires .
Applications De Recherche Scientifique
1-(2,3-Dihydroxybenzylidene)semicarbazide has several scientific research applications:
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Acts as a ligand in coordination chemistry for the formation of metal complexes.
Biology:
- Investigated for its potential antimicrobial and antioxidant properties.
- Studied for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
- Used in the development of novel pharmaceuticals and drug delivery systems.
Industry:
- Utilized in the synthesis of dyes and pigments.
- Employed in the production of polymers and advanced materials .
Mécanisme D'action
The mechanism of action of 1-(2,3-Dihydroxybenzylidene)semicarbazide involves its interaction with various molecular targets and pathways:
Molecular Targets:
- Enzymes: The compound can inhibit specific enzymes by binding to their active sites.
- Receptors: It may interact with cellular receptors, modulating their activity.
Pathways Involved:
- Oxidative Stress Pathway: The compound’s antioxidant properties help in reducing oxidative stress by scavenging free radicals.
- Inflammatory Pathway: It can modulate inflammatory responses by inhibiting pro-inflammatory mediators .
Comparaison Avec Des Composés Similaires
La 1-(2,3-Dihydroxybenzylidene)semicarbazide peut être comparée à d'autres dérivés de la semicarbazide :
Composés Similaires :
- 1-(2,4-Dihydroxybenzylidene)semicarbazide
- 1-(2,5-Dihydroxybenzylidene)semicarbazide
- 1-(2,6-Dihydroxybenzylidene)semicarbazide
Comparaison :
Unicité : La présence de groupes hydroxyle en positions 2 et 3 dans la this compound confère des propriétés chimiques uniques, telles qu'une liaison hydrogène améliorée et une réactivité accrue envers les électrophiles.
Propriétés
Numéro CAS |
106324-34-9 |
|---|---|
Formule moléculaire |
C8H9N3O3 |
Poids moléculaire |
195.18 g/mol |
Nom IUPAC |
[(E)-(2,3-dihydroxyphenyl)methylideneamino]urea |
InChI |
InChI=1S/C8H9N3O3/c9-8(14)11-10-4-5-2-1-3-6(12)7(5)13/h1-4,12-13H,(H3,9,11,14)/b10-4+ |
Clé InChI |
VUVRYXKDEOUOSV-ONNFQVAWSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)O)O)/C=N/NC(=O)N |
SMILES canonique |
C1=CC(=C(C(=C1)O)O)C=NNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1S,6R)-8-Methylidene-2-oxabicyclo[4.2.0]octan-7-one](/img/structure/B11940150.png)









